5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid
Description
Structure and Properties 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid (C₉H₅BrN₂O₃) features a 1,3,4-oxadiazole core substituted at position 5 with a 3-bromophenyl group and at position 2 with a carboxylic acid moiety. The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects, while the oxadiazole ring contributes to aromatic stability and hydrogen-bonding capacity.
For example, 5-(2-ethoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid (XLIV) was prepared from ethyl 2-chloro-2-oxoacetate and 2-ethoxybenzohydrazide under P₂O₅ catalysis . The carboxylic acid group enables further derivatization (e.g., amide coupling), as seen in studies targeting enzyme inhibitors or receptor agonists .
Properties
CAS No. |
944907-18-0 |
|---|---|
Molecular Formula |
C9H5BrN2O3 |
Molecular Weight |
269.05 g/mol |
IUPAC Name |
5-(3-bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O3/c10-6-3-1-2-5(4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14) |
InChI Key |
WYIYMPKFUVVWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Diacylhydrazine Cyclization Method
The most widely reported approach involves cyclodehydration of diacylhydrazines. 3-Bromophenylacetic acid hydrazide is synthesized by reacting 3-bromophenylacetic acid with hydrazine hydrate in ethanol under reflux. Subsequent acylation with ethyl oxalyl chloride in dichloromethane yields the diacylhydrazine intermediate. Cyclization is achieved using phosphorus oxychloride (POCl₃) at 80–100°C for 6–24 hours, producing ethyl 5-(3-bromophenyl)-1,3,4-oxadiazole-2-carboxylate . Final hydrolysis with aqueous sodium hydroxide (2 M, 50°C, 1 hour) affords the carboxylic acid derivative in 65–72% overall yield.
Key Characterization Data
Amidoxime-Based Route
An alternative method employs 3-bromophenylacetamidoxime , synthesized from 3-bromophenylacetonitrile and hydroxylamine hydrochloride in ethanol/water (3:1) at 60°C. Reaction with ethyl glyoxylate in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxyazabenzotriazole (HOAt) forms an intermediate, which undergoes cyclization under microwave irradiation (100°C, 30 minutes). Hydrolysis of the ester group with lithium hydroxide yields the target compound in 58% overall yield.
Reaction Optimization
Functionalization of Pre-Formed Oxadiazoles
A less common strategy involves Suzuki-Miyaura coupling on 5-bromo-1,3,4-oxadiazole-2-carboxylic acid ethyl ester . Palladium-catalyzed cross-coupling with 3-bromophenylboronic acid introduces the aryl group, followed by ester hydrolysis. While this method offers modularity, the low reactivity of oxadiazole bromides toward coupling limits yields to 40–45%.
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Diacylhydrazine Cyclization | POCl₃, NaOH | 65–72 | High regioselectivity, scalable | Long reaction times, corrosive reagents |
| Amidoxime Route | EDC, HOAt, LiOH | 58 | Rapid cyclization, mild conditions | Cost of coupling agents |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 40–45 | Modular aryl group introduction | Low yields, specialized catalysts |
The diacylhydrazine method remains the most practical for large-scale synthesis due to its reliability, whereas the amidoxime route is preferable for rapid screening of analogs.
Applications and Derivative Synthesis
5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid serves as a precursor for antitumor agents and kinase inhibitors. For example, coupling with N-cyclohexylamine via carbodiimide chemistry produces derivatives with IC₅₀ values of 2.76 µM against ovarian cancer cells (OVXF 899). Bromine at the 3-position enables further functionalization, such as Ullmann couplings to introduce heteroaryl groups.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The bromophenyl group and oxadiazole ring can contribute to the binding affinity and specificity of the compound towards its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 3-Bromo vs. 4-Bromo Substitution
The position of bromine on the phenyl ring significantly impacts physicochemical and biological properties:
*Estimated based on the 4-bromo analog .
Biological Relevance : Para-substituted bromophenyl oxadiazoles are common in medicinal chemistry for their optimized binding to enzymes or receptors. For instance, [5-(4-bromophenyl)-2-furyl]-methylene-hydrazide derivatives act as selective FPR2 agonists, inducing TNFα production in macrophages . Meta-substituted analogs may exhibit altered receptor affinity due to reduced symmetry.
Substituent Variations: Bromo vs. Electron-Withdrawing/Donating Groups
Replacing bromine with other substituents modulates electronic and steric properties:
Activity Implications : Trifluoromethyl (CF₃) groups, as in [5-(3-trifluoromethylphenyl)-2-furyl]-methylene-hydrazide, enhance receptor selectivity (e.g., FPR2 agonism) compared to bromophenyl analogs . Fluorine substitution (e.g., 4-fluoro) is favored in drug design for its balance of lipophilicity and metabolic resistance .
Core Heterocycle Modifications
Functional Impact : Oxadiazoles are preferred in kinase inhibitors due to their rigidity and hydrogen-bond acceptor capacity. Isoxazole derivatives, such as 5-(3-bromophenyl)isoxazole-3-carboxylic acid, may exhibit distinct selectivity profiles in enzyme assays .
Functional Group Derivatives
Modifying the carboxylic acid group affects reactivity and bioavailability:
Applications : Amide derivatives (e.g., compounds 15 and 21 in ) are synthesized via coupling reactions for targeted drug delivery . Esters serve as prodrugs to enhance oral absorption .
Biological Activity
5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C9H6BrN2O3
- Molecular Weight : 269.05 g/mol
- CAS Number : 944907-18-0
Mechanisms of Biological Activity
Research indicates that 5-(3-Bromophenyl)-1,3,4-oxadiazole derivatives exhibit significant biological activities, primarily through their interaction with various biological targets. The following mechanisms have been identified:
-
Anticancer Activity :
- Compounds in the oxadiazole class have shown promising anticancer properties. A study highlighted the synthesis and evaluation of 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-453). The derivative containing the bromophenyl group exhibited significant cytotoxicity and induced apoptosis in cancer cells via a dose-dependent mechanism .
- Enzyme Inhibition :
- Molecular Docking Studies :
Case Studies and Experimental Data
A selection of relevant studies illustrates the biological activity of 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
